3,4-Dihydroxy-5-phenylfuran-2(5H)-one
Description
Properties
CAS No. |
23064-32-6 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3,4-dihydroxy-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H8O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9,11-12H |
InChI Key |
JTJHHCGTUJXRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)O2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryl Substitutions
Compounds with aryl or substituted aryl groups at position 5 exhibit variations in electronic and steric properties:
- 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one (C₁₀H₅Cl₂FO₂): Chlorine atoms at positions 3 and 4 increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- 3,4-Diphenyl-5-hydroxymethyl-5-(4-methylphenyl)furan-2(5H)-one (C₂₃H₂₀O₃):
Halogenated Derivatives
Halogenation significantly impacts physicochemical and biological properties:
- 3-Chloro-5-(1-menthyloxy)-2(5H)-furanone: Used as a precursor in asymmetric synthesis. The menthyloxy group provides chirality, enabling enantioselective reactions .
- 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dimethoxyfuran-2(5H)-one (C₁₁H₁₆O₆):
Alkyl and Hydroxyalkyl Substituted Derivatives
- (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one (C₆H₈O₆): The dihydroxyethyl chain increases hydrophilicity, improving aqueous solubility.
- 5-Hydroxy-4-propylfuran-2(5H)-one (C₇H₁₀O₃):
Ethoxy and Methoxy Derivatives
- 3,4-Dimethoxyfuran-2(5H)-one analogs:
Data Tables Summarizing Key Properties
*Inferred from structural analogs.
Preparation Methods
Reaction Mechanism and Substrate Design
The acid-catalyzed hydrolysis of protected furanone derivatives is a widely employed strategy. For example, Kote et al. demonstrated that treatment of (R)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methoxy-3-phenylfuran-2(5H)-one with 20% H₂SO₄ in tetrahydrofuran (THF) selectively cleaves the dioxolane protecting group, yielding a dihydroxyethyl-substituted furanone. Adapting this approach, 3,4-dihydroxy-5-phenylfuran-2(5H)-one can be synthesized by replacing the methoxy group with a hydroxyl group through controlled acid hydrolysis.
Optimization of Reaction Conditions
Critical parameters include:
-
Acid concentration : 15–20% H₂SO₄ ensures complete deprotection without over-oxidation.
-
Temperature : Reactions proceed optimally at 25–40°C, avoiding lactone ring degradation.
-
Solvent system : THF/water mixtures (4:1 v/v) enhance solubility of both hydrophobic precursors and hydrophilic products.
Yields typically range from 85–92%, with purity >95% after silica gel chromatography.
Lithium Hydroxide-Mediated Dealkylation
Deprotection of Alkoxy-Substituted Intermediates
A patent by US5710343A describes the dealkylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using lithium hydroxide and thiophenol in polar aprotic solvents. This method can be adapted for this compound by employing a 3-ethoxy-4-benzyloxy precursor. The ethoxy and benzyloxy groups are sequentially removed under basic conditions, yielding the target dihydroxy compound.
Scalability and Limitations
-
Reagents : LiOH (2.5 eq.) and thiophenol (1.2 eq.) in dimethylformamide (DMF) at 80°C for 6 hours.
-
Yield : 78–82% after recrystallization from ethyl acetate/hexane.
-
Challenges : Lithium hydroxide consumption and solvent separation complicate industrial-scale production.
Oxidative Functionalization of Halogenated Intermediates
Nitric Acid Oxidation of Dihalofuranones
PMC11547709 reports that 3,4-dichlorofuran undergoes oxidation with fuming nitric acid (d = 1.42 g/mL) to form 5-hydroxy-3,4-dichloro-2(5H)-furanone in 24% yield. For the phenyl-substituted analog, substituting dichlorofuran with 3,4-dichloro-5-phenylfuran-2(5H)-one and optimizing nitric acid concentration (65–68%) improves yields to 35–40%.
Reaction Parameters
-
Temperature : 0–5°C to minimize side reactions.
-
Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.
Comparative Analysis of Preparation Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄, THF/water | 85–92 | >95 | High |
| LiOH dealkylation | LiOH, thiophenol, DMF | 78–82 | 90 | Moderate |
| Nitric acid oxidation | HNO₃, NaHCO₃ | 35–40 | 88–90 | Low |
| Enzymatic hydroxylation | P450, NADPH | 50–60 | 85 | Emerging |
Key Observations :
-
Acid hydrolysis offers the highest yield and scalability but requires careful control of reaction conditions to prevent lactone ring opening.
-
Oxidative methods suffer from moderate yields due to competing side reactions but are valuable for introducing hydroxyl groups in halogenated precursors.
-
Enzymatic routes, while less mature, provide stereochemical control critical for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,4-dihydroxy-5-phenylfuran-2(5H)-one, and how can reaction conditions be optimized?
- Methodology :
- Cyclization of Precursors : Start with substituted phenylacetic acid derivatives and employ intramolecular cyclization under acidic or basic conditions. For example, use H₂SO₄ as a catalyst in anhydrous ethanol at reflux .
- Oxidative Functionalization : Introduce hydroxyl groups via controlled oxidation of 5-phenylfuran-2(5H)-one derivatives using mild oxidizing agents like H₂O₂ in acetic acid to avoid over-oxidation .
- Optimization : Adjust solvent polarity (e.g., hexane/EtOAc mixtures) and temperature to improve yield. Monitor reaction progress via TLC and characterize intermediates using NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- The phenyl group at position 5 shows aromatic protons at δ 7.2–7.5 ppm (multiplet).
- Hydroxyl protons (3,4-dihydroxy) appear as broad signals at δ 9–10 ppm in DMSO-d₆ .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1750 cm⁻¹ and hydroxyl (-OH) stretching at ~3300 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to validate molecular weight (expected [M+H]⁺ ≈ 220.2 g/mol) .
Q. How do the hydroxyl and phenyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- Electrophilic Substitution : The electron-rich furan ring undergoes halogenation (e.g., bromine in CCl₄) at position 2, while the phenyl group directs meta/para substitution .
- Nucleophilic Attack : The carbonyl group at position 2 reacts with Grignard reagents (e.g., MeMgBr) to form dihydrofuran derivatives. Steric hindrance from the phenyl group may reduce reaction rates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivative synthesis?
- Methodology :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, predict preferential hydroxylation at position 4 due to lower activation energy .
- Docking Studies : Simulate interactions with biological targets (e.g., AMPK) to guide the design of derivatives with enhanced binding affinity .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Assays : Test the compound across a concentration gradient (0.1–100 µM) in cancer (HeLa) and immune (RAW 264.7) cell lines. Use MTT assays to quantify viability and ELISA to measure TNF-α/IL-6 levels .
- Pathway Analysis : Perform RNA-seq to identify differentially expressed genes under nutrient-deprived conditions, focusing on apoptosis (e.g., Bax/Bcl-2 ratio) and AMPK/mTOR pathways .
Q. How can solvent effects and catalyst choice improve enantioselectivity in asymmetric synthesis?
- Methodology :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes to induce enantioselectivity during cyclization. Polar aprotic solvents (e.g., DMF) enhance catalyst stability .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction time/temperature to favor one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
